(S)-(-)-beta-Methylphenethylamine

Catalog No.
S797283
CAS No.
17596-79-1
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-beta-Methylphenethylamine

CAS Number

17596-79-1

Product Name

(S)-(-)-beta-Methylphenethylamine

IUPAC Name

(2S)-2-phenylpropan-1-amine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1

InChI Key

AXORVIZLPOGIRG-MRVPVSSYSA-N

SMILES

CC(CN)C1=CC=CC=C1

Canonical SMILES

CC(CN)C1=CC=CC=C1

Isomeric SMILES

C[C@H](CN)C1=CC=CC=C1

(S)-(-)-beta-Methylphenethylamine, commonly referred to as beta-Methylphenethylamine, is an organic compound belonging to the phenethylamine class. It is a positional isomer of amphetamine, sharing some structural and pharmacological properties. The compound has the chemical formula C9H13NC_9H_{13}N and a molar mass of approximately 135.21 g/mol. In its pure form, it appears as a colorless or yellowish liquid, with a boiling point of about 80 °C at reduced pressure .

Beta-Methylphenethylamine is known to act as a trace amine-associated receptor 1 agonist, similar to amphetamine. Its presence has been noted in various dietary supplements marketed for weight loss and athletic performance, although its safety and efficacy are subjects of ongoing debate .

(S)-BMPEA is thought to act as a stimulant by affecting neurotransmitters in the central nervous system. Like amphetamine, it may increase the levels of dopamine and norepinephrine, leading to increased alertness and activity []. However, the specific mechanisms require further investigation.

(S)-BMPEA is structurally similar to amphetamine, suggesting potential for similar risks. Limited research is available on the specific dangers of (S)-BMPEA, but potential hazards include:

  • Stimulant effects: Increased heart rate, blood pressure, anxiety, and insomnia [].
  • Addiction potential: Similar to amphetamine, (S)-BMPEA may have addictive properties [].
  • Interactions with other medications: (S)-BMPEA may interact with other medications, particularly stimulants, leading to dangerous side effects [].

Neuromodulation and Neurodegenerative Diseases:

  • Due to its structural similarity to amphetamine, BMPEA has been investigated for its potential to modulate dopamine and norepinephrine, two neurotransmitters involved in learning, memory, and movement. Source: A review of the neuropharmacology of beta-methylphenethylamine: its potential for use in the treatment of cognitive decline and neurodegenerative disorders:
  • Some studies have explored its potential role in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, but the results are inconclusive and further research is needed. Source: Beta-phenethylamine: a review of its metabolism and its possible role in the pathophysiology of Parkinson's disease:

Trace Amine Regulation:

  • BMPEA is classified as a trace amine, a group of neuromodulatory molecules present in the brain at low concentrations. Source: New perspectives on trace amines and their receptors:
  • Research is ongoing to understand the specific functions of trace amines and their potential roles in various physiological processes. BMPEA, along with other trace amines, is being investigated in this context.

Pharmacological Research:

  • Limited research has explored the potential therapeutic applications of BMPEA. Some studies have investigated its effects on mood, cognition, and energy levels, but the findings are preliminary and require further investigation. Source: The role of trace amines and their receptors in central nervous system function and pathology:
  • It is important to note that BMPEA is not an approved medication and can have potential risks if used outside of controlled research settings.
Typical of amines and phenethylamines. Notably, it can be synthesized through catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon in anhydrous ethanol . The compound can also participate in:

  • Alkylation Reactions: Reacting with alkyl halides to form more complex amines.
  • Acylation Reactions: Forming amides when reacted with acyl chlorides or anhydrides.
  • Oxidation Reactions: Converting to corresponding ketones or aldehydes under oxidative conditions.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Beta-Methylphenethylamine exhibits stimulant properties, affecting neurotransmitter release in the brain. It acts primarily on dopamine and norepinephrine transporters, albeit with lower potency compared to amphetamines. Studies indicate that beta-Methylphenethylamine can increase blood pressure and heart rate, making it potentially hazardous for individuals with cardiovascular issues .

In animal studies, it has shown antihypotensive activity, although its pressor effects are significantly weaker than those of epinephrine or amphetamine . The minimum lethal dose for the hydrochloride salt form has been reported as 500 mg/kg in rats .

The primary synthesis method for beta-Methylphenethylamine involves:

  • Catalytic Hydrogenation:
    • Starting material: 2-phenylpropionitrile.
    • Catalyst: Palladium on carbon (Pd/C).
    • Solvent: Anhydrous ethanol.
    • Reaction conditions: Hydrogen gas is introduced under controlled conditions to reduce the nitrile group to an amine.

The product is typically extracted as the hydrochloride salt, which has a melting point of 123-124 °C .

Interaction studies have highlighted the potential risks associated with beta-Methylphenethylamine:

  • Cardiovascular Effects: It may exacerbate hypertension and increase heart rate when combined with other stimulants such as amphetamines or caffeine .
  • Drug Metabolism: Beta-Methylphenethylamine may alter the metabolism of drugs processed by liver enzymes (Cytochrome P450), potentially leading to increased side effects or reduced efficacy of concomitant medications .

Due to these interactions, it is banned by the World Anti-Doping Agency for use in competitive sports.

Beta-Methylphenethylamine shares structural similarities with several other compounds in the phenethylamine family. Here are some similar compounds:

Compound NameStructure TypePotency (relative to beta-Methylphenethylamine)Main Use
AmphetaminePositional IsomerHigherStimulant
MethamphetamineN-Alkylated IsomerHigherStimulant
PhenylethylamineParent CompoundLowerNeurotransmitter precursor
N-Methyl-2-phenylpropan-1-amineStructural AnalogLowerStimulant
N,N-Dimethyl-2-phenylpropan-1-amineStructural AnalogVery LowStimulant

Uniqueness

Beta-Methylphenethylamine is unique due to its specific position of the methyl group on the phenyl ring compared to amphetamine and methamphetamine. This positional difference contributes to its distinct pharmacological profile, particularly its relatively lower potency at dopamine transporters while having more significant effects at norepinephrine transporters .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(S)-2-Phenyl-1-propylamine

Dates

Modify: 2023-08-15

Explore Compound Types